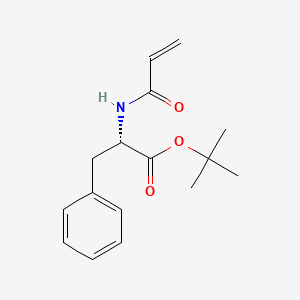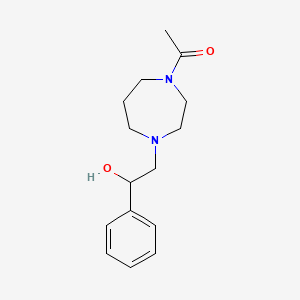
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, also known as 3-HPD, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. It is a chiral molecule that has a hydroxyl group and a piperidine ring, which makes it an important building block for the synthesis of various drugs.
作用机制
The exact mechanism of action of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by binding to specific receptors in the body. For example, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting acetylcholinesterase, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and physiological effects:
Several studies have investigated the biochemical and physiological effects of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. For example, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been found to have cardioprotective effects by reducing the risk of myocardial infarction and improving cardiac function.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol in lab experiments is its chiral nature, which makes it an important building block for the synthesis of chiral drugs. Additionally, its diverse pharmacological properties make it a valuable tool for investigating various biological pathways and disease mechanisms. However, one of the limitations of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for the research on 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. One area of interest is the development of new synthetic methods for the preparation of enantiopure forms of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol may enhance its therapeutic efficacy.
合成方法
The synthesis of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol involves the reaction of piperidine with glycidol. This reaction yields a racemic mixture of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, which can be resolved into its enantiomers using chiral chromatography. The enantiopure forms of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol can be obtained by using chiral catalysts or chiral auxiliaries during the synthesis process.
科学研究应用
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic properties. It has been found to have antiviral, antibacterial, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been used as a chiral building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents.
属性
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-6-8(12)5-9-3-1-2-7(11)4-9/h7-8,10-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBWDYPWRRNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)






![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)


